(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a chemical compound with the molecular formula and a CAS number of 44119343. This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The specific structure of this compound includes a fluorinated phenyl group and an oxadiazole moiety, which is known for its diverse biological activities.
This compound is classified as an organofluorine compound due to the presence of a fluorine atom in its structure. It also falls under the category of heterocyclic compounds due to the inclusion of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms.
The synthesis of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid can be achieved through several methods. One notable approach involves a one-step synthesis that streamlines the process by directly linking the boronic acid functionality with the oxadiazole derivative.
Typically, the synthesis begins with the preparation of 5-methyl-1,3,4-oxadiazole from appropriate precursors such as hydrazine derivatives and carboxylic acids. The subsequent reaction with 3-fluoro-4-bromobenzene boronic acid can be facilitated using palladium-catalyzed cross-coupling reactions like Suzuki coupling .
The molecular structure consists of a phenyl ring substituted with a fluorine atom at the para position and an oxadiazole ring at the meta position. The oxadiazole ring contributes to the compound's electronic properties and reactivity.
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid participates in various chemical reactions typical for boronic acids. These include:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the oxadiazole group, allowing for selective reactions under mild conditions .
The mechanism by which (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical applications where it can act as an inhibitor or modulator in enzyme-catalyzed reactions.
Studies have shown that compounds containing oxadiazole moieties exhibit various biological activities, including antimicrobial and anticancer properties . The specific mechanism often involves interaction with target proteins or enzymes that are critical for cellular function.
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is typically a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but require experimental determination under controlled conditions.
The compound is stable under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the boronic acid functional group. Its reactivity profile makes it suitable for various organic transformations .
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid has significant potential in scientific research:
This hybrid organoboron compound integrates two privileged pharmacophores: an arylboronic acid group and a 1,3,4-oxadiazole heterocycle. The molecular architecture features a phenyl ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 3 with fluorine, and at position 4 with a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This strategic fusion creates a multifunctional building block with applications spanning pharmaceutical synthesis, materials science, and chemical biology. Its CAS registry number (1072945-71-1) and well-characterized properties (molecular formula C₉H₈BFN₂O₃, molecular weight 221.98 g/mol) facilitate reliable identification across research platforms [4] [5] [7].
The molecule exemplifies a sophisticated conjugation of electronically complementary domains:
Table 1: Key Molecular Descriptors of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid
Descriptor | Value/Notation | Source |
---|---|---|
Canonical SMILES | CC₁=NN=C(O₁)C₁=CC=C(C=C₁F)B(O)O | [4] |
InChI Key | JFDXQWDZYOMAMU-UHFFFAOYSA-N | [5] |
Hydrogen Bond Donors | 2 (B-OH groups) | [4] [7] |
Hydrogen Bond Acceptors | 5 (oxadiazole N,O; B-OH) | [4] [7] |
Topological Polar SA | 82.9 Ų | [5] |
Synthetic Utility: The boronic acid functionality enables carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reactivity transforms the compound into a versatile synthon for biaryl assembly, particularly in pharmaceutical intermediates where the oxadiazole moiety confers target affinity. Representative coupling partners include:
Supramolecular Behavior: Under anhydrous conditions, the boronic acid undergoes self-condensation to form boroxine anhydrides (cyclic trimers). This equilibrium can be suppressed by handling in protic solvents or complexation with diols like pinacol, forming air-stable boronate esters [10].
Table 2: Milestones in Boronic Acid and Oxadiazole Drug Development
Year | Development | Significance | |
---|---|---|---|
1884 | Synthesis of first 1,2,4-oxadiazole by Tiemann | Established heterocyclic scaffold for medicinal chemistry | [3] |
1860 | Frankland's ethylboronic acid synthesis | Pioneered organoboron chemistry | [10] |
2003 | FDA approval of bortezomib (Velcade®) | Validated boronic acids as protease inhibitors | [8] |
2015 | Ixazomib approval for multiple myeloma | Demonstrated oral bioavailability of boronic acids | [8] |
2017 | Vaborbactam approval (β-lactamase inhibitor) | Highlighted boronic acids in antibiotic resistance | [8] |
Boronic Acid Pharmacology: The journey from laboratory curiosities to therapeutics accelerated with bortezomib's 2003 FDA approval. This proteasome inhibitor exploits boron's unique ability to form tetrahedral transition-state analogs with catalytic threonine residues (20S proteasome), establishing covalent reversible inhibition as a viable drug mechanism. Subsequent developments include:
Oxadiazole Therapeutics: Parallel developments established 1,3,4-oxadiazoles as bioactive scaffolds:
Synthetic Methodologies: Key advances enabling this compound's accessibility:
Table 3: Commercial Suppliers and Research Applications of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid
Supplier | Purity | Primary Research Use | Pack Size (Research Scale) | |
---|---|---|---|---|
Alchem Pharmtech | 97%+ | Suzuki coupling reagents | 1g–1kg | [5] |
Wuhan Chemwish Technology | 98% | Pharmaceutical intermediates | 1g–4830g | [5] |
Santa Cruz Biotechnology | N/A | Medicinal chemistry building blocks | 1g–5g | [1] [2] |
Amadis Chemical | 97% | Enzyme inhibitor development | Milligrams to grams | [7] |
This compound represents a strategic fusion of pharmaceutically validated motifs. Its boronic acid component enables synthetic versatility and targeted covalent inhibition, while the fluorinated oxadiazole contributes metabolic stability and target affinity. Current research explores applications in PROTAC design (leveraging boronic acid's protein-binding for E3 ligase recruitment), fluorescent saccharide sensors (exploiting boronic acid-diol interactions), and kinase inhibitor development (utilizing oxadiazole's hydrogen-bonding motifs) [3] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7